molecular formula C26H18N2O3 B11531873 N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide

N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide

Cat. No.: B11531873
M. Wt: 406.4 g/mol
InChI Key: XZHOZESPTUTTBB-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups can be further functionalized to form imines, amines, thioureas, and hydrazones . The reaction conditions often include heating the mixture in ethanol or acetonitrile for a few hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as imines, amines, thioureas, and hydrazones .

Scientific Research Applications

N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These mechanisms allow the compound to detect and respond to the presence of specific ions or molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-4-methylbenzamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its derivatives exhibit high selectivity and sensitivity as chemosensors, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C26H18N2O3/c1-16-8-10-18(11-9-16)24(29)27-19-12-14-20(15-13-19)28-25(30)21-6-2-4-17-5-3-7-22(23(17)21)26(28)31/h2-15H,1H3,(H,27,29)

InChI Key

XZHOZESPTUTTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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